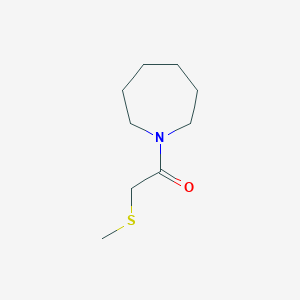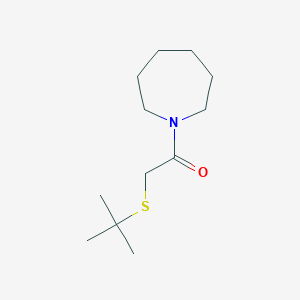
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea, also known as CCPU, is a synthetic compound that has received significant attention in scientific research due to its potential applications in the field of medicine. CCPU is a cyclopropylurea derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea involves the inhibition of various enzymes and signaling pathways. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell proliferation and survival. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in apoptosis.
Biochemical and Physiological Effects:
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been found to have several biochemical and physiological effects. Studies have shown that 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can inhibit the activity of various enzymes, including PKC and cyclooxygenase-2 (COX-2), which are involved in inflammation and cell proliferation. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to induce the expression of various genes involved in apoptosis and cell cycle arrest. In vivo studies have shown that 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea. One potential direction is to study the efficacy of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea in combination with other anti-cancer drugs. Studies have shown that combination therapy can improve the efficacy of anti-cancer drugs by targeting multiple signaling pathways. Another potential direction is to study the pharmacokinetics of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea in vivo. Understanding the metabolism and distribution of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea in the body can help optimize its dosing and administration. Additionally, further studies are needed to understand the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea and its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
合成法
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can be synthesized using various methods, including the reaction of 2-chloro-4-methylphenyl isocyanate with cyclopropylamine. Another method involves the reaction of 2-chloro-4-methylphenyl isocyanate with cyclopropylcarbonyl chloride in the presence of a base. The yield of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been studied for its potential applications in the field of medicine, particularly in cancer research. Studies have shown that 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7-2-5-10(9(12)6-7)14-11(15)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNZCGVNBECBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B7512317.png)








![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)